1-Benzyl-3-p-tolyl-piperadine-3-carboxylic acid
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Overview
Description
1-Benzyl-3-p-tolyl-piperadine-3-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with benzyl and 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-p-tolyl-piperadine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Benzyl and 4-Methylphenyl Groups: These groups can be introduced via nucleophilic substitution reactions using benzyl halides and 4-methylphenyl halides.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-p-tolyl-piperadine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The benzyl and 4-methylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halides and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-Benzyl-3-p-tolyl-piperadine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It may be used in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: The compound can be utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-p-tolyl-piperadine-3-carboxylic acid involves its interaction with specific molecular targets. The piperidine ring and its substituents can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-methyl-4-piperidone: This compound is structurally similar but lacks the 4-methylphenyl group.
1-Benzyl-4-oxo-piperidine-3-carboxylic acid: Similar structure with different functional groups.
Uniqueness
1-Benzyl-3-p-tolyl-piperadine-3-carboxylic acid is unique due to the presence of both benzyl and 4-methylphenyl groups, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
1-benzyl-3-(4-methylphenyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-16-8-10-18(11-9-16)20(19(22)23)12-5-13-21(15-20)14-17-6-3-2-4-7-17/h2-4,6-11H,5,12-15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIKBFNVOBKPEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCN(C2)CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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